
Zirconium cation (4+)
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Overview
Description
Zirconium cation (Zr⁴⁺) is a group IV transition metal ion with a +4 oxidation state. It exhibits a large ionic radius of 0.84 Å for a coordination number (CN) of 8, classifying it as a "hard" Lewis acid that preferentially binds to anionic oxygen donors . In aqueous solutions, Zr⁴⁺ displays complex hydrolysis behavior:
- Low pH (<0): Forms polynuclear species (e.g., Zr₄(OH)₈⁸⁺).
- pH 0–2: Mononuclear species dominate.
- pH >2: Precipitation of zirconium hydroxide (solubility <10⁻⁸ M) occurs .
Zr⁴⁺ salts (e.g., halides, perchlorates, sulfates) are soluble in acidic media but form stable oxides or phosphates in neutral/basic conditions . Key applications include catalysis (e.g., WO₃/ZrO₂ superacids) , heavy metal sorption (e.g., ZrP-001) , and advanced materials (e.g., molecular sieves, perovskites) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium cation (4+) can be prepared through several synthetic routes. One common method involves the dissolution of zirconium compounds, such as zirconium dioxide (ZrO2) or zirconium silicate (ZrSiO4), in strong acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4). This process yields zirconium tetrachloride (ZrCl4) or zirconium sulfate (Zr(SO4)2), which can then be further processed to obtain Zr(IV) ions .
Industrial Production Methods
In industrial settings, zirconium cation (4+) is often produced through the Kroll process, which involves the reduction of zirconium tetrachloride with magnesium. This method is widely used to produce zirconium metal, but it also generates Zr(IV) ions as intermediates. Another industrial method involves the extraction of zirconium from zircon sand using sodium hydroxide (NaOH) and subsequent acid leaching to produce zirconium oxychloride (ZrOCl2), which can be further processed to obtain Zr(IV) ions .
Chemical Reactions Analysis
Hydrolysis and Aqueous Speciation
Zr⁴⁺ undergoes extensive hydrolysis in aqueous solutions, forming polynuclear hydroxo clusters. The dominant species depend on pH and concentration:
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In acidic solutions (pH < 1) : Zr⁴⁺ exists as tetranuclear complexes [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ (Figure 1a), a square-planar cluster with four Zr⁴⁺ ions bridged by hydroxide ligands .
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At higher concentrations (>10⁻³ M) : Hydrolysis favors dimer ([Zr₂(OH)₂(H₂O)₁₂]⁶⁺) and tetramer formation .
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At very low concentrations (<10⁻⁴ M) : Monomeric ZrO²⁺ becomes prevalent .
Thermodynamic Stability :
Species | Stability Condition | Log(K) |
---|---|---|
[Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | [Zr(IV)] > 10⁻³ M, pH < 1 | 7.78 |
[Zr₂(OH)₂(H₂O)₁₂]⁶⁺ | [Zr(IV)] ~ 10⁻³ M, pH < 1 | 4.70 |
ZrO²⁺ | [Zr(IV)] < 10⁻⁴ M, pH ~ 0 | Dominant |
Hydrolysis generates HCl, making solutions highly acidic .
Coordination with Ligands
Zr⁴⁺ forms stable complexes with oxygen-donor ligands, but kinetics and stoichiometry vary:
Desferrioxamine (DFO)
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Forms 1:1 complexes but aggregates into 2:2 or 2:3 species in neutral pH (7–9) .
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Coordination involves 2 oxygen atoms from DFO, with remaining sites occupied by water (total coordination number = 8) .
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Complexation is slow at pH 7–9 due to ligand reorganization barriers .
Chloride and Hydroxamate Ligands
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In non-aqueous solvents (e.g., methanol), Zr⁴⁺ retains chloride ligands from precursors like ZrCl₄, forming monomers .
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Hydroxamate ligands (e.g., 4HMS) compete with water, achieving 4 oxygen bonds from the ligand and 4 from water .
Reaction with Halogens
Zr⁴⁺ precursors react vigorously with halogens to form tetrahalides:
Halogen | Reaction | Product (Color) |
---|---|---|
F₂ | Zr + 2F₂ → ZrF₄ | White crystalline |
Cl₂ | Zr + 2Cl₂ → ZrCl₄ | White liquid |
Br₂ | Zr + 2Br₂ → ZrBr₄ | White crystalline |
I₂ | Zr + 2I₂ → ZrI₄ | White crystalline |
These reactions occur at elevated temperatures .
Acid Reactions
Zr⁴⁺ compounds dissolve in hydrofluoric acid (HF) to form fluoro complexes, bypassing the protective oxide layer on metallic zirconium . Reactions with other mineral acids (e.g., HCl, HNO₃) are negligible unless the oxide layer is disrupted.
Solvent-Dependent Behavior
Solvent | Zr⁴⁺ Species | Key Features |
---|---|---|
Water | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Chloride counterions in second sphere |
Methanol | Monomeric ZrCl₄ | Partial solvent coordination |
Acetonitrile | ZrCl₄ monomers | No hydrolysis |
Non-aqueous solvents stabilize monomeric species, altering nucleation pathways for oxides .
Catalytic and Industrial Relevance
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Lewis Acid Catalysis : ZrCl₄ (source of Zr⁴⁺) facilitates Friedel-Crafts alkylation and esterification by accepting electron pairs .
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Materials Synthesis : Hydrolysis of Zr⁴⁺ solutions produces ZrO₂ nanoparticles, with solvent choice (water vs. methanol) influencing crystal phase (monoclinic vs. tetragonal) .
Scientific Research Applications
Zirconium cation (4+), also denoted as Zr+4, is a chemical species with diverse applications stemming from its unique properties . It is used in various industrial and scientific fields, including organic synthesis, nuclear power, and the production of advanced materials .
Zirconium in Organic Synthesis
Zirconium compounds act as promoters and catalysts in various organic reactions, such as Michael reaction, aldol reaction, Strecker reaction, and carbometalation . They are also used in cycloadditions, reduction reactions, cyclization, rearrangement reactions like Ferrier rearrangement, Fries rearrangement, and Beckman rearrangement, as well as in the formation and cleavage of common protecting groups for carbonyl compounds, carboxylic acids, amino groups, and hydroxy groups . Zirconium compounds like ZrCl4, ZrOCl2⋅8H2O, Zr(SO4)2⋅4H2O, and Zr(HSO4)4 generally facilitate reactions under mild conditions, yielding products with high regio-, chemo-, and stereo-selectivity .
Zirconium (IV) Complexes
Zirconium (IV) complexes, such as those with desferrioxamine (DFO), have applications in medical imaging . Research indicates that Zirconium cation (4+) (Zr4+) can form mixed-ligand complexes, where one or more metal ions bind simultaneously with molecules like ethylenediaminetetraacetic acid (EDTA) and desferrioxamine . Studies involving potentiometric titrations have revealed that complexation reactions involving Zr4+ and desferrioxamine can be slow in the pH range of 7–9, requiring careful control and confirmation through batchwise experiments .
Advanced Material Applications
Zirconium-based materials are also used in cutting-edge technologies :
- High-Temperature Superconductors: Zirconium crystal bars are key raw materials for superconductive components in advanced electronics .
- Amorphous Metals (Metallic Glass): Zirconium alloys facilitate the production of metallic glass, offering superior wear resistance, hardness, and corrosion resistance .
Mechanism of Action
The mechanism by which Zr(IV) exerts its effects is primarily through its strong affinity for oxygen and its ability to form stable complexes with various ligands. This allows Zr(IV) to act as a catalyst in chemical reactions, facilitating the formation and breaking of chemical bonds. In biological systems, Zr(IV) interacts with biomolecules, potentially altering their structure and function .
Comparison with Similar Compounds
Comparison with Similar Tetravalent Cations
Structural and Ionic Radius Considerations
Key Findings:
- Zr⁴⁺ vs. Hf⁴⁺: Nearly identical radii (~0.01 Å difference) allow isostructural substitution (e.g., Hf-doped ZrO₂) without significant lattice distortion .
- Zr⁴⁺ vs. Ti⁴⁺: Ti⁴⁺’s smaller radius (0.74 Å) results in stronger Brønsted acidity in WO₃/TiO₂ compared to WO₃/ZrO₂ due to higher electronegativity .
- Zr⁴⁺ vs. Ce⁴⁺: Ce⁴⁺’s larger size (0.97 Å) and redox activity make it unsuitable for stable oxide frameworks but ideal for redox catalysis .
Solubility and Hydrolysis Behavior
Key Findings:
- Zr⁴⁺ and Hf⁴⁺ exhibit nearly identical solubility profiles due to their chemical similarity.
- Ti⁴⁺ salts are more soluble and less prone to hydrolysis, enabling applications in homogeneous catalysis .
- Ce⁴⁺’s redox instability limits its use in non-oxidative environments .
Catalytic and Sorption Properties
Acidity in Oxide-Supported Catalysts
Catalyst | Electronegativity of Cation | Brønsted Acidity Strength |
---|---|---|
WO₃/ZrO₂ | 1.33 (Zr⁴⁺) | Moderate (pH <1) |
WO₃/TiO₂ | 1.54 (Ti⁴⁺) | Strong (pH <0.5) |
WO₃/Al₂O₃ | 1.61 (Al³⁺) | Very strong |
Explanation: Higher cation electronegativity (Al³⁺ > Ti⁴⁺ > Zr⁴⁺) reduces electron density on W–O–support bonds, enhancing Brønsted acidity .
Heavy Metal Sorption Efficiency
Sorbent | Metal Ion | Maximum Sorption (mg/g) | pH Optimum |
---|---|---|---|
ZrP-001 | Pb²⁺ | 198 | 4–5 |
ZrP-001 | Cd²⁺ | 86 | 4–5 |
Ti-based | Pb²⁺ | 120–150 | 3–4 |
Ce-based | Cd²⁺ | 70–80 | 5–6 |
Key Findings: Zr⁴⁺-based sorbents outperform Ti⁴⁺ and Ce⁴⁺ analogs for Pb²⁺ removal due to stronger Zr–O–phosphate bonding .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing zirconium cation (4+) complexes with high purity?
- Methodological Answer : Synthesis should involve controlled hydrolysis of zirconium salts (e.g., ZrCl₄) under inert atmospheres to prevent oxidation or contamination. Detailed characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) is critical to confirm purity and oxidation state . For reproducibility, document reaction conditions (e.g., temperature, pH, solvent) rigorously, adhering to guidelines for experimental sections in journals (e.g., avoiding redundancy between text and tables) .
Q. How can spectroscopic techniques distinguish zirconium (4+) from other cationic species in solution?
- Methodological Answer : UV-Vis spectroscopy and X-ray absorption spectroscopy (XAS) are effective for identifying Zr⁴⁺ due to its distinct d-orbital electronic transitions and coordination geometry. For example, Zr⁴⁺ in aqueous solutions exhibits characteristic absorption bands at ~230 nm, which shift predictably with ligand substitution . Pair these with nuclear magnetic resonance (NMR) for ligand-binding analysis, ensuring data aligns with reference standards (e.g., Table 1 in for comparative Hf/Zr ratios).
Q. What are the key considerations for stabilizing zirconium (4+) in aqueous systems for catalytic studies?
- Methodological Answer : Use chelating ligands (e.g., carboxylates, phosphonates) to prevent hydrolysis and precipitation. Monitor pH rigorously (ideally <2) and employ stabilizing agents like oxalate or citrate. Include control experiments to verify stability via dynamic light scattering (DLS) or zeta potential measurements .
Advanced Research Questions
Q. How can conflicting data on zirconium (4+) coordination geometry in hybrid materials be resolved?
- Methodological Answer : Discrepancies often arise from differences in synthesis conditions or analytical techniques. For example, EXAFS data may suggest octahedral geometry, while XRD indicates tetrahedral symmetry. Resolve this by cross-validating results using complementary methods (e.g., pair XRD with Raman spectroscopy) and revisiting synthesis protocols to ensure consistency with published standards . Statistical tools like principal component analysis (PCA) can identify outlier datasets .
Q. What strategies optimize zirconium (4+) incorporation into metal-organic frameworks (MOFs) for enhanced proton conductivity?
- Methodological Answer : Design MOFs with sulfonate or phosphate ligands to enhance Zr⁴⁺-ligand binding. Use in-situ synchrotron radiation to monitor framework assembly and identify defects. Compare conductivity data across multiple batches (Table 2 in provides a model for error analysis) and apply density functional theory (DFT) to predict binding energies .
Q. How do interfacial interactions between zirconium (4+) and biomolecules influence biosensor design?
- Methodological Answer : Study adsorption kinetics using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR). For electrochemical sensors, cyclic voltammetry can reveal redox-active binding sites. Reference studies on Zr⁴⁺-mediated signal amplification in biosensors (e.g., electrochemical luminescence assays) to validate findings .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing zirconium (4+) speciation data with high variability?
- Methodological Answer : Employ bootstrapping or Monte Carlo simulations to quantify uncertainty in speciation models. For example, use PHREEQC software to simulate aqueous Zr⁴⁺ speciation under varying ionic strengths, cross-referenced with experimental ICP-OES data . Ensure raw datasets are archived in supplementary materials with metadata (e.g., instrument calibration logs) .
Q. How can researchers ensure reproducibility of zirconium (4+) redox studies across laboratories?
- Methodological Answer : Standardize protocols using IUPAC guidelines for electrochemical measurements (e.g., electrode pretreatment, reference electrode calibration). Publish full experimental details, including batch numbers of chemicals and instrument specifications. Collaborative round-robin testing across institutions can identify systematic errors .
Q. Experimental Design & Validation
Q. What validation steps are critical when using zirconium (4+) as a Lewis acid catalyst in asymmetric synthesis?
- Methodological Answer : Confirm catalytic activity via turnover frequency (TOF) and enantiomeric excess (ee) measurements. Compare results with established catalysts (e.g., Sc³⁺ or Y³⁺) to contextualize performance. Include negative controls (e.g., ligand-free systems) to rule out non-catalytic pathways .
Q. How should researchers address discrepancies between computational models and experimental data for zirconium (4+) complexes?
- Methodological Answer : Re-optimize computational parameters (e.g., basis sets, solvation models) to better match experimental conditions. Validate models using crystallographic data (e.g., bond lengths and angles from XRD) and iteratively refine simulations. Publish both raw and adjusted computational inputs/outputs for transparency .
Properties
CAS No. |
15543-40-5 |
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Molecular Formula |
Zr+4 |
Molecular Weight |
91.22 g/mol |
IUPAC Name |
zirconium(4+) |
InChI |
InChI=1S/Zr/q+4 |
InChI Key |
GBNDTYKAOXLLID-UHFFFAOYSA-N |
Canonical SMILES |
[Zr+4] |
melting_point |
1857 °C |
physical_description |
Solid |
Origin of Product |
United States |
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